N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a difluorophenyl group, an imidazole ring, and a thiazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antitumor Activity
Compounds related to N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide have been investigated for their antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a similar structure, demonstrated significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Properties
Several studies have shown that derivatives of benzimidazole, similar in structure to this compound, possess significant antibacterial and antifungal properties. These compounds have been effective against a range of microorganisms, including Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Molecular Structure and Interactions
Research on compounds structurally similar to this compound focuses on their molecular structure and interactions. These studies are crucial in understanding the physical and chemical properties of these compounds, which can be important in the development of new drugs (Boechat et al., 2011).
Potential as Hypoxia Markers
Some derivatives of this compound have been studied as potential hypoxia markers in cancer cells. These markers could be used to non-invasively probe tumor hypoxia, a condition where tumor cells are deprived of oxygen, which is a common characteristic of many types of cancer (Mahy et al., 2004).
Synthesis and Characterization
The synthesis and characterization of these compounds are key aspects of their research applications. Detailed studies on the synthesis routes and structural analysis provide valuable insights for their potential use in various biomedical applications (Baird et al., 1998).
Future Directions
Research into thiazole derivatives and related compounds is ongoing, with many potential applications in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their biological activities, as well as improving the synthesis processes for these types of compounds .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide.
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c20-15-7-6-13(8-16(15)21)22-18(25)9-14-11-26-19-23-17(10-24(14)19)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDSJCNAXDSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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